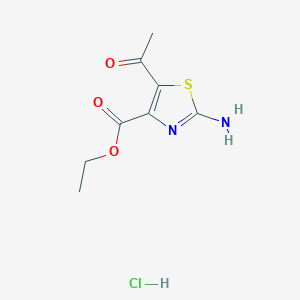

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride

Description

Molecular Identification Data

The comprehensive identification of this compound encompasses several critical molecular descriptors. The Simplified Molecular Input Line Entry System representation for the free base form is expressed as CCOC(=O)C1=C(SC(=N1)N)C(=O)C, while the hydrochloride salt incorporates an additional chloride ion. The International Chemical Identifier code for the free base is 1S/C8H10N2O3S/c1-3-13-7(12)5-6(4(2)11)14-8(9)10-5/h3H2,1-2H3,(H2,9,10), with the corresponding International Chemical Identifier Key designated as ZZARVSLBSAFZNC-UHFFFAOYSA-N.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| CAS Number | 94284-63-6 | 1798747-14-4 |

| Molecular Formula | C8H10N2O3S | C8H11ClN2O3S |

| Molecular Weight | 214.24 g/mol | 250.7025 g/mol |

| MDL Number | MFCD18457765 | MFCD28125182 |

| PubChem CID | 20145082 | Not specified |

Properties

IUPAC Name |

ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S.ClH/c1-3-13-7(12)5-6(4(2)11)14-8(9)10-5;/h3H2,1-2H3,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZBVTFEKISSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride is a chemical reagent used in the preparation of various compounds with promising therapeutic rolesSimilar compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

For instance, similar compounds have shown significant antibacterial and antifungal potential.

Biochemical Pathways

Related compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Related compounds have shown significant antibacterial and antifungal potential, suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair. The interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and cell proliferation. Additionally, this compound has been shown to bind to various proteins, influencing their structure and function.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. These effects contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of topoisomerase II, forming a stable complex that prevents the enzyme from completing its catalytic cycle. This inhibition leads to the accumulation of DNA breaks and ultimately triggers cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues. Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution.

Biological Activity

Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with acetylating agents. Various synthetic routes have been documented, leading to compounds with varying biological profiles.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound exhibits notable cytotoxic activity against several cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound demonstrated an IC50 value of 15 µM against MCF7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM) . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence its anticancer efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate | MCF7 | 15 |

| Doxorubicin | MCF7 | 10 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research shows that thiazole derivatives can inhibit the growth of various bacterial and fungal strains.

Antimicrobial Testing

In a study assessing the antimicrobial efficacy of this compound, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of thiazole derivatives. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress.

Neuroprotection Study

In an in vitro model using rat cortical neurons exposed to oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant increase in cell viability (up to 75%) compared to untreated controls . This suggests that the compound may exert protective effects through antioxidant mechanisms.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Thiazole derivatives, including ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride, have been investigated for their antimicrobial properties. Studies have shown that compounds with thiazole moieties exhibit substantial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of aminothiazoles have demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Potential

Research has highlighted the anticancer properties of thiazole derivatives. This compound has been synthesized and evaluated for its cytotoxic effects on cancer cell lines. The compound's structural features allow it to interact with biological targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .

Agricultural Chemistry

Development of Agrochemicals

The compound serves as a building block in the synthesis of new agrochemicals, particularly fungicides and herbicides. Its thiazole framework is essential for enhancing the efficacy and specificity of crop protection agents. Research indicates that thiazole-based compounds can improve crop yield by effectively controlling plant pathogens .

Material Science

Specialty Polymers and Coatings

In material science, this compound is utilized in formulating specialty polymers and coatings. These materials benefit from the compound's chemical stability and resistance to environmental factors, making them suitable for applications in harsh conditions .

Analytical Chemistry

Reagent in Analytical Methods

The compound has been employed as a reagent in various analytical techniques. It aids in the detection and quantification of other chemical species in complex mixtures, demonstrating its utility in both qualitative and quantitative analysis .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives for their antibacterial activity against E. coli and S. aureus. The results showed that compounds derived from ethyl 5-acetyl-2-amino-1,3-thiazole exhibited MIC values ranging from 20–28 μg/mL, comparable to ciprofloxacin .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of thiazole derivatives. The study reported that certain synthesized compounds demonstrated significant cytotoxicity against human cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | MIC values comparable to standard antibiotics |

| Anticancer agents | Significant cytotoxicity against cancer cell lines | |

| Agricultural Chemistry | Development of fungicides/herbicides | Enhanced efficacy in crop protection |

| Material Science | Specialty polymers | Improved stability and environmental resistance |

| Analytical Chemistry | Reagent for detection | Effective in quantifying complex chemical mixtures |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride with analogous thiazole derivatives:

Key Observations:

- Substituent Positioning: The position of functional groups significantly impacts electronic distribution and steric effects. For example, the acetyl group at position 5 in the target compound may enhance π-π stacking compared to the trifluoromethyl group in .

- Solubility: Hydrochloride and dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases (e.g., ).

- Biological Relevance: Trifluoromethyl groups () and aminoethyl moieties () are associated with improved metabolic stability and target binding, respectively.

Crystallographic and Structural Insights

- Planarity: In , the thiazole and phenyl rings are nearly coplanar (dihedral angle: 5.15°), promoting dense crystal packing. The acetyl group in the target compound may reduce planarity, affecting crystallinity.

- Hydrogen Bonding: Amino groups (e.g., ) facilitate intermolecular hydrogen bonds, while CF₃ () and morpholino () groups rely on hydrophobic interactions.

Preparation Methods

Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate Derivatives

A foundational method involves reacting thiourea with α-bromoacetophenone derivatives in ethanol at elevated temperatures (~70 °C) for about 1 hour. After cooling, the product precipitates and is isolated by filtration and drying. This method yields high purity products with yields near 100% for ethyl 2-amino-1,3-thiazole-4-carboxylate analogs.

| Parameter | Conditions | Outcome |

|---|---|---|

| Reactants | Thiourea (1.2 mmol), 2-bromoacetophenone (1 mmol) | Formation of thiazole ring |

| Solvent | Ethanol (2 mL) | Medium for reaction |

| Temperature | 70 °C | Optimal for cyclization |

| Reaction Time | 1 hour | Complete conversion |

| Yield | ~100% | High purity white solid |

| Product Isolation | Cooling, filtration, drying | Solid product |

This approach is adaptable by varying the α-bromoacetophenone to introduce different substitutions such as acetyl groups at the 5-position.

Improved Industrial Method for Ethyl 2-amino-4-methylthiazole-5-carboxylate (Related Compound)

A patented industrially relevant method for a close analog, ethyl 2-amino-4-methylthiazole-5-carboxylate, provides a detailed protocol with advantages in reaction time, temperature, and yield:

- Solvent system: Ethanol with 10–35% ethyl acetate.

- Catalyst: Sodium carbonate (0.01–0.1 weight ratio relative to 2-chloroacetyl acetacetic ester).

- Reactants: Thiourea and ethyl 2-chloroacetoacetate.

- Reaction conditions:

- Heat mixture to 40–55 °C.

- Dropwise addition of ethyl 2-chloroacetoacetate over 20–30 minutes.

- Post-addition heating at 60–70 °C for 5–5.5 hours.

- Workup: Removal of most solvent by distillation, cooling, filtration, pH adjustment to 9–10 with caustic soda, stirring, filtration, and vacuum drying.

- Yield: >98%.

- Melting point: 172–173 °C.

| Step | Description | Conditions/Details | Notes |

|---|---|---|---|

| 1 | Prepare ethanol solution with ethyl acetate | 10–35% concentration, 200 mL | Thiourea (30.4 g), sodium carbonate (0.3–3.3 g) added |

| 2 | Heat to 40–55 °C, add ethyl 2-chloroacetoacetate dropwise | 33 g added over 20–30 min | Reaction temperature raised to 60–70 °C for 5–5.5 h |

| 3 | Remove solvent by distillation, cool, filter | Ambient temperature | Removes unreacted thiourea |

| 4 | Add filtrate to water, adjust pH to 9–10 with 30% NaOH | Stir for 0.5 h | Precipitates product |

| 5 | Filter, vacuum dry | Room temperature | Obtain product with high purity and yield |

Comparative Analysis of Preparation Conditions

| Parameter | Traditional Method (Thiourea + α-bromoacetophenone) | Patented Industrial Method (Thiourea + 2-chloroacetyl acetacetic ester) |

|---|---|---|

| Solvent | Ethanol | Ethanol with ethyl acetate (10–35%) |

| Catalyst | None | Sodium carbonate (0.01–0.1 weight ratio) |

| Temperature | 70 °C | 40–70 °C (stepwise heating) |

| Reaction Time | 1 hour | 5–5.5 hours |

| Yield | ~100% | >98% |

| Product Isolation | Cooling, filtration, drying | Distillation, pH adjustment, filtration, vacuum drying |

| Energy Consumption | Moderate | Reduced due to lower temperature and no reflux |

| Scalability | Moderate | High, suitable for industrial production |

Research Findings and Notes

- The addition of sodium carbonate acts as a catalyst/base, improving reaction rate and yield while reducing energy consumption.

- Use of mixed solvents (ethanol with ethyl acetate) optimizes solubility and reaction kinetics.

- Controlled temperature ramping and dropwise addition of the α-haloketone precursor prevent side reactions and decomposition.

- pH adjustment post-reaction is critical for precipitation and purification of the product.

- The hydrochloride salt form can be obtained by treating the free base with hydrochloric acid, enhancing stability, solubility, and ease of handling, although specific preparation details for the hydrochloride salt are less reported and may follow standard salt formation protocols.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Remarks |

|---|---|---|

| Thiourea amount | ~30.4 g per 200 mL solvent | Stoichiometric with α-haloketone |

| Sodium carbonate | 0.3–3.3 g (0.01–0.1 weight ratio) | Catalytic role |

| Ethanol concentration | 10–35% ethyl acetate in ethanol | Solvent system optimization |

| Temperature (addition) | 40–55 °C | Dropwise addition of α-haloketone |

| Temperature (reaction) | 60–70 °C | Thermal insulation phase |

| Reaction time | 5–5.5 hours | Sufficient for complete cyclization |

| pH adjustment | 9–10 | For product precipitation |

| Yield | >98% | High efficiency |

| Melting point | 172–173 °C | Consistent with literature |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like ethyl 2-bromoacetate and thiourea under basic conditions. For example, analogous thiazole derivatives are synthesized via refluxing intermediates with thionyl chloride followed by recrystallization from ethanol to improve purity . Yield optimization depends on reaction temperature (e.g., controlled reflux), solvent polarity (ethanol or THF), and stoichiometric ratios of reactants. Automated systems, such as continuous flow reactors, can enhance reproducibility and scalability .

Q. How is the crystallographic structure of this compound determined, and what software tools are recommended for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves mounting crystals on a diffractometer, followed by structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL. The WinGX suite is recommended for integrating data processing, structure visualization, and validation . For challenging cases (e.g., twinning or disorder), iterative refinement with SHELXL and electron density map analysis are critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions and hydrogen bonding (e.g., amino protons at δ 6.5–7.5 ppm).

- IR : Stretching frequencies for acetyl (C=O at ~1700 cm) and thiazole rings (C-S at ~650 cm).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Cross-referencing with crystallographic data resolves ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel thiazole derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Dynamic NMR : To detect slow-exchange processes (e.g., keto-enol tautomerism).

- Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data.

- Crystallographic Validation : Overlaying experimental and computed structures identifies conformational mismatches .

Q. What strategies improve regioselectivity during the cyclization step in thiazole synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., acetyl) direct cyclization to specific positions.

- Catalysts : Lewis acids (e.g., ZnCl) stabilize transition states.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on electrophilic carbons.

Kinetic studies under varying conditions (e.g., time-resolved IR) can identify optimal pathways .

Q. How does the acetyl group at the 5-position influence the thiazole ring’s electronic properties and reactivity?

- Methodological Answer : The acetyl group withdraws electron density via resonance, reducing the ring’s aromaticity and increasing susceptibility to electrophilic substitution at the 4-position. Computational studies (e.g., NBO analysis) quantify charge distribution, while X-ray crystallography reveals bond length alterations (e.g., C-S bond elongation) . Reactivity can be modulated by substituting the acetyl group with electron-donating moieties .

Q. What challenges arise in recrystallizing this compound, and how can solubility properties be manipulated?

- Methodological Answer : Poor solubility in common solvents (e.g., water) necessitates mixed-solvent systems (ethanol/water). Techniques include:

- Temperature Gradients : Slow cooling from near-boiling ethanol promotes crystal growth.

- Additives : Hydrochloric acid (HCl) enhances ionic character, improving solubility.

- High-Throughput Screening : Microscale solubility assays identify optimal solvent combinations .

Data Analysis and Optimization

Q. How can researchers address low yields in multi-step syntheses of thiazole derivatives?

- Methodological Answer :

- Intermediate Trapping : Quenching reactions at timed intervals isolates stable intermediates (e.g., via TLC monitoring).

- Design of Experiments (DoE) : Statistical models (e.g., ANOVA) optimize variables (temperature, pH) for maximum yield.

- Green Chemistry : Solvent-free mechanochemical synthesis reduces side reactions .

Q. What computational tools predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screens binding affinity to targets (e.g., bacterial enzymes).

- QSAR Models : Correlates substituent properties (logP, molar refractivity) with antimicrobial activity.

- ADMET Prediction : SwissADME estimates pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.